Methyl 4-acetoxy-1H-indole-6-carboxylate
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Description
Methyl 4-acetoxy-1H-indole-6-carboxylate is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Indole derivatives, such as Methyl 4-acetoxy-1H-indole-6-carboxylate, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives have been reported to have diverse biological activities, suggesting a wide range of potential molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Methyl 4-acetoxy-1H-indole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit the activity of tryptophan dioxygenase, an enzyme involved in the catabolism of tryptophan . This inhibition can lead to increased levels of tryptophan, which is a precursor for the synthesis of serotonin, a neurotransmitter. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, modulating their function and contributing to its overall biological activity.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, can modulate the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation . By inhibiting NF-κB activity, this compound may reduce the expression of pro-inflammatory cytokines and other inflammatory mediators. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions with biomolecules. One of the primary mechanisms is the binding of this compound to specific receptors or enzymes, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can result in the modulation of downstream signaling events, ultimately affecting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light or heat, may lead to the breakdown of the compound and a reduction in its biological activity. Additionally, the long-term effects of this compound on cellular function have been investigated in both in vitro and in vivo studies, revealing potential impacts on cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have also been observed, where a certain dosage level is required to achieve the desired biological activity. It is important to carefully determine the optimal dosage of this compound to maximize its therapeutic potential while minimizing the risk of adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways is the catabolism of tryptophan, where this compound inhibits the activity of tryptophan dioxygenase . This inhibition can lead to increased levels of tryptophan and its downstream metabolites, such as serotonin and melatonin. Additionally, this compound may affect other metabolic pathways by modulating the activity of enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, this compound may localize to specific cellular compartments, such as the cytoplasm or nucleus, where it can exert its effects on cellular function. The distribution of this compound within tissues can also affect its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. The subcellular localization of this compound can therefore play a crucial role in determining its overall biological activity.
Properties
IUPAC Name |
methyl 4-acetyloxy-1H-indole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7(14)17-11-6-8(12(15)16-2)5-10-9(11)3-4-13-10/h3-6,13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPCMLXELAQFGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C=CN2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.